5-Ethoxy-2-fluoroaniline
Overview
Description
5-Ethoxy-2-fluoroaniline: is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluoro groups at the 5 and 2 positions, respectively. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethoxy-2-fluoroaniline can be achieved through several methods, including:
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Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For example, 2-fluoronitrobenzene can be reacted with sodium ethoxide to form 5-ethoxy-2-fluoronitrobenzene, which is then reduced to this compound .
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Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound. For instance, 2-fluorophenylboronic acid can be coupled with 5-ethoxyaniline under Suzuki-Miyaura conditions to yield this compound .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 5-Ethoxy-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: The nitro group in 5-ethoxy-2-fluoronitrobenzene can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation .
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Substitution: The ethoxy and fluoro groups on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions. For example, the fluoro group can be replaced by a hydroxyl group using sodium hydroxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Sodium hydroxide, other nucleophiles or electrophiles
Major Products:
Oxidation: Quinones, nitroso compounds
Reduction: Amines
Substitution: Hydroxylated derivatives, other substituted anilines
Scientific Research Applications
Chemistry:
5-Ethoxy-2-fluoroaniline is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique structural properties make it a valuable intermediate in the development of new chemical entities .
Biology:
In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of aniline derivatives. It is also used in the development of fluorescent markers and sensors .
Medicine:
This compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases. Its structural analogs are studied for their pharmacological properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. It is also employed in the manufacture of electronic components and coatings .
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-fluoroaniline depends on its specific applicationThe ethoxy and fluoro groups on the benzene ring influence its binding affinity and specificity towards these targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 2-Ethoxy-5-fluoroaniline
- 4-Ethoxy-2-fluoroaniline
- 2-Fluoroaniline
- 5-Ethoxyaniline
Comparison:
5-Ethoxy-2-fluoroaniline is unique due to the specific positioning of the ethoxy and fluoro groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, compared to its analogs . For example, 2-ethoxy-5-fluoroaniline has the ethoxy and fluoro groups in different positions, leading to variations in its reactivity and applications .
Properties
IUPAC Name |
5-ethoxy-2-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDCOCOPJOZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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